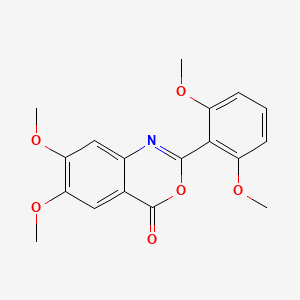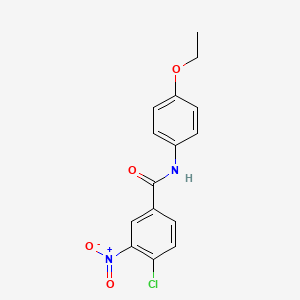![molecular formula C11H17N3O3S B5599845 4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide](/img/structure/B5599845.png)
4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.09906259 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine and its dioxide derivatives are critical in medicinal chemistry research, with some analogs entering clinical trials. Bridged bicyclic thiomorpholines, including their 1,1-dioxide counterparts, have been synthesized from inexpensive materials, showcasing their potential as versatile building blocks for developing new therapeutic agents (Walker & Rogier, 2013).
Integrin Inhibition for Idiopathic Pulmonary Fibrosis
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including structures with pyrazole and morpholine substituents, demonstrated high affinity and selectivity for αvβ6 integrin. This specificity is crucial for the development of treatments for idiopathic pulmonary fibrosis, highlighting the compound's potential therapeutic applications (Procopiou et al., 2018).
Antioxidant Activity of Pyranopyrazoles
Pyranopyrazoles synthesized using imidazole-based ionic liquids demonstrated significant antioxidant activity, surpassing that of ascorbic acid and vitamin E in some instances. This suggests the potential of thiomorpholine and pyrazole derivatives in developing antioxidant therapies or supplements (Aliabadi & Mahmoodi, 2016).
Electroluminescent Materials for OLED Applications
Pyrazole-substituted 1.3-diketones, including those bearing thiomorpholine moieties, have been utilized as ligands for luminescent Eu(III) complexes. These complexes exhibit promising properties for OLED applications, such as high luminescence and thermal stability, demonstrating the utility of thiomorpholine derivatives in material science (Taydakov et al., 2016).
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial and antifungal agents, illustrating the potential of thiomorpholine and its derivatives in addressing the challenge of microbial resistance (Kardile & Kalyane, 2010).
Propriétés
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-10(14-5-3-4-12-14)11(15)13-6-8-18(16,17)9-7-13/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKIOFDPEGMOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCS(=O)(=O)CC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B5599779.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5599792.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5599799.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5599803.png)
![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![4'-[3-(1H-pyrazol-1-yl)benzyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5599830.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)
![7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5599852.png)
![4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)

